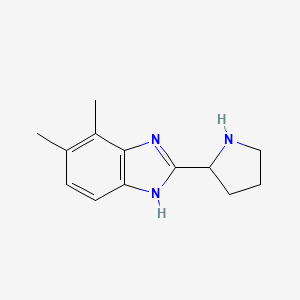

4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . This compound features a benzimidazole core substituted with a pyrrolidine ring and two methyl groups. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of alkylated benzimidazole derivatives.

Scientific Research Applications

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

2-Methylbenzimidazole: A derivative with a single methyl group.

4,5-Dimethylbenzimidazole: A derivative with two methyl groups but lacking the pyrrolidine ring.

Uniqueness: 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is unique due to the presence of both the pyrrolidine ring and the two methyl groups, which can enhance its biological activity and specificity compared to simpler benzimidazole derivatives .

Biological Activity

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone. This reaction often requires a dehydrating agent under controlled conditions to facilitate the formation of the benzimidazole ring. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic conditions | N-oxides |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced derivatives |

| Substitution | Alkyl halides | Base (e.g., NaH) | Substituted derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways. For example, in tests involving A549 lung adenocarcinoma cells, this compound showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15 | Apoptosis induction |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory potential by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a possible therapeutic role in treating inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes, leading to altered activity and subsequent biological responses. The exact pathways remain under investigation but are believed to involve modulation of signaling cascades linked to cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI demonstrated that derivatives of benzimidazole, including this compound, displayed significant antimicrobial activity against resistant strains of bacteria .

- Anticancer Research : In a comparative analysis involving multiple compounds, it was found that this benzimidazole derivative exhibited superior anticancer activity against A549 cells with an IC50 value significantly lower than that of many known anticancer drugs .

- Inflammation Inhibition : Research indicated that the compound effectively reduced levels of inflammatory markers in vitro, suggesting its potential utility in managing chronic inflammatory conditions .

Properties

IUPAC Name |

4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMWWJVDMGWUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.